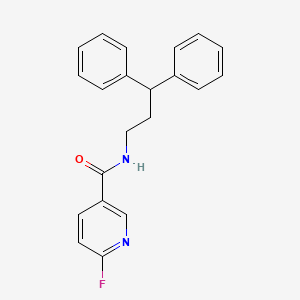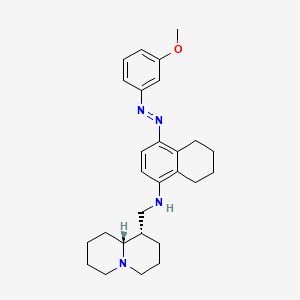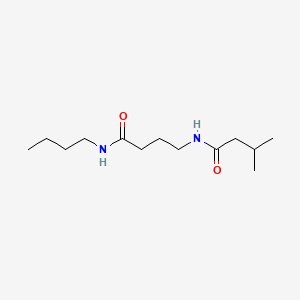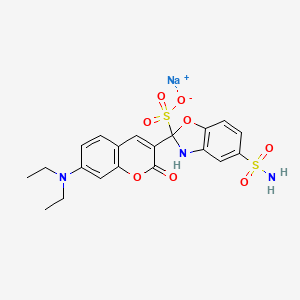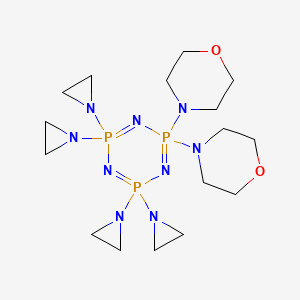
1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexahydro-6,6-di-4-morpholinyl-2,2,4,4-tetrakis(1-aziridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexahydro-6,6-di-4-morpholinyl-2,2,4,4-tetrakis(1-aziridinyl)- is a complex organophosphorus compound It is characterized by its unique structure, which includes multiple nitrogen and phosphorus atoms arranged in a cyclic configuration
Preparation Methods
The synthesis of 1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexahydro-6,6-di-4-morpholinyl-2,2,4,4-tetrakis(1-aziridinyl)- typically involves the reaction of phosphorus trichloride with ammonia, followed by the introduction of aziridine and morpholine groups. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphines.
Substitution: The compound can undergo substitution reactions where the aziridine or morpholine groups are replaced by other functional groups. Common reagents for these reactions include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphorines.
Scientific Research Applications
1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexahydro-6,6-di-4-morpholinyl-2,2,4,4-tetrakis(1-aziridinyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex phosphorus-containing compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve phosphorus metabolism.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexahydro-6,6-di-4-morpholinyl-2,2,4,4-tetrakis(1-aziridinyl)- involves its interaction with molecular targets such as enzymes and receptors that contain phosphorus or nitrogen. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as in therapeutic applications or industrial processes.
Comparison with Similar Compounds
Similar compounds to 1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexahydro-6,6-di-4-morpholinyl-2,2,4,4-tetrakis(1-aziridinyl)- include:
Cyclophosphazene dichloride trimer: Known for its use in the synthesis of dendrimers and as a ligand for transition metals.
Hexachlorocyclotriphosphazene: Used in the study of P-Cl bond substitution reactions.
Ethoxy (pentafluoro)cyclotriphosphazene: Utilized as an intermediate in organic synthesis and pharmaceutical development.
These compounds share similar structural features but differ in their specific functional groups and applications, highlighting the unique properties and versatility of 1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexahydro-6,6-di-4-morpholinyl-2,2,4,4-tetrakis(1-aziridinyl)-.
Properties
CAS No. |
86384-14-7 |
|---|---|
Molecular Formula |
C16H32N9O2P3 |
Molecular Weight |
475.41 g/mol |
IUPAC Name |
4-[4,4,6,6-tetrakis(aziridin-1-yl)-2-morpholin-4-yl-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-trien-2-yl]morpholine |
InChI |
InChI=1S/C16H32N9O2P3/c1-2-20(1)28(21-3-4-21)17-29(22-5-6-22,23-7-8-23)19-30(18-28,24-9-13-26-14-10-24)25-11-15-27-16-12-25/h1-16H2 |
InChI Key |
VWRKKJHJTNEGJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1P2(=NP(=NP(=N2)(N3CCOCC3)N4CCOCC4)(N5CC5)N6CC6)N7CC7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


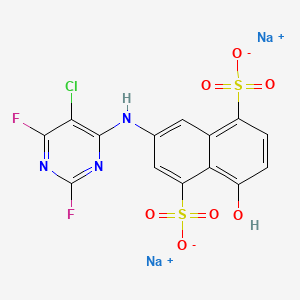
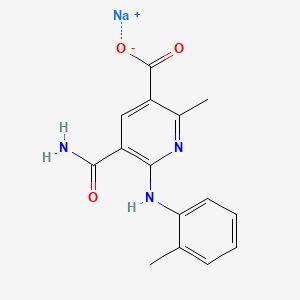
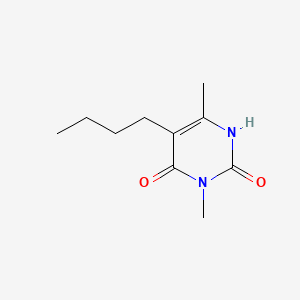

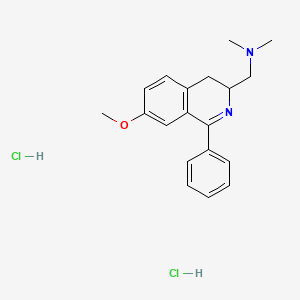
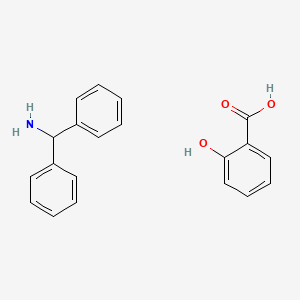
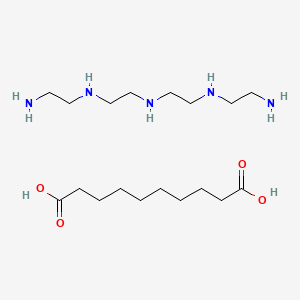
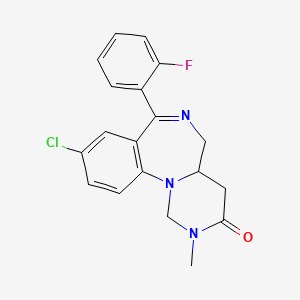
![[(3R)-5-hydroxy-3-(hydroxymethyl)pentyl] pentanoate](/img/structure/B12703165.png)

